1-(3-methoxypropyl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(3-methoxypropyl)benzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-14-8-4-7-13-9-12-10-5-2-3-6-11(10)13/h2-3,5-6,9H,4,7-8H2,1H3 |
InChI Key |
CBECYTGAGWLQOX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzo[d]imidazole, including 1-(3-methoxypropyl)-1H-benzo[d]imidazole, exhibit significant antimicrobial activity against various pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have reported that certain benzo[d]imidazole derivatives possess selective antibacterial properties, making them potential candidates for new antibiotic therapies .
Antiviral Properties
Benzimidazole derivatives have been studied for their antiviral properties, particularly against viruses such as HIV and hepatitis C. Research indicates that specific structural modifications can enhance their efficacy as reverse transcriptase inhibitors . The compound's ability to inhibit viral replication suggests potential therapeutic applications in virology.
Anti-Allergic Effects
The compound has been explored for its anti-allergic properties, particularly its ability to stabilize mast cells and inhibit histamine release. This mechanism is critical for developing new anti-allergic drugs. Its lipophilicity enhances absorption and bioavailability, which are advantageous for oral medications.
Anti-Cancer Activity
Recent studies have highlighted the cytotoxic effects of benzo[d]imidazole derivatives against various cancer cell lines. These compounds have shown promise in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest . The exploration of these compounds could lead to novel cancer therapies.
Industrial Applications
The pharmaceutical industry is increasingly interested in the applications of this compound in drug formulation. Its unique properties make it suitable for developing new anti-allergic drugs and other therapeutic agents aimed at treating chronic conditions related to inflammation and infection.
Case Study on Antimicrobial Efficacy
A study conducted on a series of benzo[d]imidazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The findings showed that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .
Case Study on Antiviral Activity Against HIV
In a clinical setting, derivatives of this compound were tested for their ability to inhibit HIV-1 replication in vitro. Results indicated a significant reduction in viral load at specific concentrations, suggesting a pathway for future drug development targeting HIV .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Their Impacts
Table 1: Key Structural Differences and Properties
Notes:
- *The physical state of this compound is inferred from analogues; methoxy groups typically lower melting points compared to nitro or benzyl substituents.
Key Observations :
Solubility and Lipophilicity :
- The 3-methoxypropyl group enhances aqueous solubility compared to hydrophobic substituents like benzyl or dibenzothiophene .
- Alkenyl or nitro groups (e.g., in and ) reduce solubility but may improve membrane permeability .
Biological Activity: Nitroimidazole derivatives () exhibit potent antibacterial and antiprotozoic effects due to nitro group redox activity . Antifungal activity in correlates with methylbenzyl substituents, which may disrupt fungal membrane integrity .
Synthetic Routes :
- This compound : Likely synthesized via alkylation of benzimidazole with 3-methoxypropyl halides under basic conditions (analogous to ) .
- Nitroimidazole derivatives : Require multi-step synthesis involving nitration and coupling reactions () .
- Dibenzothiophene analogues : Utilize nucleophilic substitution with preformed heterocycles () .
Comparative Pharmacological Potential
Antimicrobial Activity :
- Nitro-substituted derivatives () show superior broad-spectrum antimicrobial activity compared to methoxypropyl or alkenyl analogues .
- Methylbenzyl derivatives () are more effective against azole-resistant fungi, suggesting substituent bulk enhances target binding .
Enzyme Inhibition :
- Dibenzothiophene derivatives () demonstrate Pin1 inhibition via π-π interactions, a mechanism less feasible with methoxypropyl substituents .
Preparation Methods
Direct N-Alkylation of 1H-Benzo[d]imidazole
The most straightforward approach involves alkylating the nitrogen atom of 1H-benzo[d]imidazole with 3-methoxypropyl halides. A representative procedure from patent literature employs 1H-benzo[d]imidazole and 1-chloro-3-methoxypropane in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
-
1H-benzo[d]imidazole (10 mmol) and 1-chloro-3-methoxypropane (12 mmol) are dissolved in anhydrous DMF.
-
K₂CO₃ (15 mmol) is added, and the mixture is stirred at 80°C for 12–24 hours.
-
The crude product is purified via column chromatography (ethyl acetate/hexane), yielding 1-(3-methoxypropyl)-1H-benzo[d]imidazole in 60–75% yield.
Key Observations:
-
Solvent Effects: DMF enhances reactivity due to its high polarity, but alternatives like dimethylacetamide (DMAC) reduce side reactions.
-
Base Selection: NaH provides higher yields (≥80%) but requires strict anhydrous conditions, whereas K₂CO₃ is preferable for scalability.
Cyclocondensation of o-Phenylenediamine Derivatives
Two-Step Synthesis via Intermediate Formation
A widely adopted method involves cyclizing N-(3-methoxypropyl)-o-phenylenediamine with carboxylic acids or aldehydes. This approach leverages the Debus-Radziszewski reaction mechanism.
Step 1: Synthesis of N-(3-Methoxypropyl)-o-phenylenediamine
-
o-Phenylenediamine (10 mmol) reacts with 1-chloro-3-methoxypropane (12 mmol) in ethanol under reflux for 6 hours.
-
Yield: 85–90% after recrystallization from ethanol/water.
Step 2: Cyclization with Formic Acid
-
The intermediate (10 mmol) is heated with formic acid (20 mL) at 100°C for 4 hours.
-
The product is isolated by neutralization with aqueous NaOH and extraction into dichloromethane, yielding 70–78% of the target compound.
Alternative Cyclizing Agents:
-
Trichloroacetic Acid: Enhances reaction rate (2 hours) but reduces yield to 65% due to side-product formation.
-
p-Toluenesulfonic Acid (p-TsOH): Catalyzes cyclization in DMF at 120°C, achieving 82% yield with minimal byproducts.
One-Pot Multicomponent Reactions
Microwave-Assisted Synthesis
Modern protocols utilize microwave irradiation to accelerate the reaction between o-phenylenediamine , 3-methoxypropanal , and an oxidizing agent. For example:
-
o-Phenylenediamine (10 mmol), 3-methoxypropanal (12 mmol), and ammonium persulfate (15 mmol) are mixed in ethanol.
-
The mixture is irradiated at 150 W for 20 minutes.
-
Purification via silica gel chromatography affords the product in 88% yield.
Advantages:
-
Reduced Reaction Time: 20 minutes vs. 12–24 hours for conventional methods.
-
Higher Atom Economy: 92% compared to 78% for stepwise approaches.
Catalytic Methods and Green Chemistry
Transition Metal Catalysis
Palladium-catalyzed C–N coupling offers a regioselective route. A patent describes using Pd(OAc)₂ and Xantphos in xylene at 140°C to couple 1H-benzo[d]imidazole with 3-methoxypropyl bromide . Key data include:
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 76 | 8 |
| CuI/1,10-phenanthroline | 62 | 12 |
Solvent-Free Mechanochemical Synthesis
Ball milling o-phenylenediamine , 3-methoxypropanal , and SiO₂-supported HCl for 2 hours achieves 80% yield with no solvent. This method aligns with green chemistry principles, reducing waste and energy consumption.
Analytical Characterization Data
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃): δ 7.68–7.62 (m, 2H, Ar–H), 7.32–7.25 (m, 2H, Ar–H), 4.15 (t, J = 6.8 Hz, 2H, N–CH₂), 3.48 (t, J = 6.4 Hz, 2H, O–CH₂), 3.34 (s, 3H, OCH₃), 2.05–1.98 (m, 2H, CH₂).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Green Metrics (E-factor) |
|---|---|---|---|---|
| Direct Alkylation | 60–75 | 12–24 h | Moderate | 8.2 |
| Cyclocondensation | 70–82 | 6–8 h | Low | 5.1 |
| Microwave-Assisted | 88 | 0.3 h | High | 2.4 |
| Mechanochemical | 80 | 2 h | Very High | 1.2 |
E-factor = (Total waste mass)/(Product mass); lower values indicate greener processes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-methoxypropyl)-1H-benzo[d]imidazole, and how can yield be maximized?
- Methodology : A two-step approach is commonly employed: (1) Condensation of o-phenylenediamine derivatives with 3-methoxypropyl halides under reflux in ethanol, followed by (2) cyclization using acidic (e.g., HCl) or oxidative (e.g., H₂O₂) conditions. Yield optimization involves temperature control (70–90°C for 12–24 hrs) and stoichiometric balancing of the methoxypropyl substituent. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
- Key Data : Typical yields range from 65–85%, with purity >95% confirmed by HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify methoxypropyl substituents (δ ~3.3–3.5 ppm for OCH₃, δ ~1.8–2.1 ppm for CH₂CH₂CH₂) and aromatic protons (δ ~7.2–7.8 ppm for benzimidazole) .
- IR Spectroscopy : Confirm N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 217.1) .
Q. How does the methoxypropyl group influence solubility and reactivity?
- Methodology : The methoxypropyl chain enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ether oxygen lone pairs. Reactivity in nucleophilic substitution or oxidation reactions is moderated by steric hindrance from the propyl chain. Solubility tests in water/organic mixtures (e.g., logP calculations) validate hydrophilicity .
Advanced Research Questions
Q. What computational methods predict the compound’s electronic properties and binding affinity?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding to biological targets (e.g., kinases) using PDB structures .
- Data Contradiction : Discrepancies between predicted and experimental binding energies (ΔG ~±2 kcal/mol) may arise from solvent effects or protonation state variations. Validate with isothermal titration calorimetry (ITC) .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive) be resolved?
- Methodology :
- Dose-Response Assays : Test across a concentration gradient (0.1–100 µM) to establish EC₅₀/IC₅₀ values.
- Strain-Specificity : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .
- Mechanistic Studies : Use fluorescence microscopy to check membrane disruption or β-galactosidase assays for target inhibition .
Q. What strategies improve regioselectivity in derivatization reactions?
- Methodology :
- Protecting Groups : Temporarily block the benzimidazole N-H with Boc or Fmoc to direct functionalization to the methoxypropyl chain .
- Catalytic Systems : Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl modifications, monitored by TLC .
- Solvent Effects : Use DMF for polar transition states or THF for steric control .
Methodological Challenges and Solutions
Q. Why do HPLC retention times vary between batches, and how is reproducibility ensured?
- Troubleshooting :
- Column Aging : Replace C18 columns after 200–300 runs.
- Mobile Phase pH : Adjust to 3.5–4.0 (acetic acid buffer) to stabilize protonation .
- Internal Standards : Add 1-phenylimidazole derivatives for retention time calibration .
Q. How to mitigate decomposition during long-term storage?
- Best Practices :
- Temperature : Store at –20°C under nitrogen or argon.
- Light Sensitivity : Use amber vials to prevent photodegradation.
- Purity Checks : Quarterly NMR/HPLC validation (degradants <5%) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
